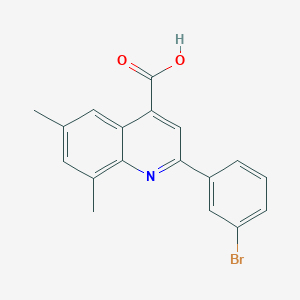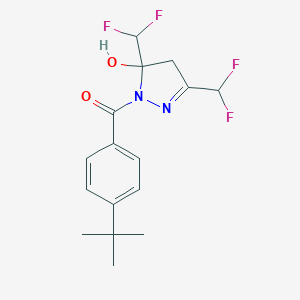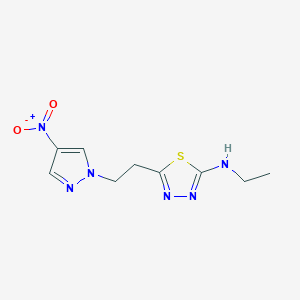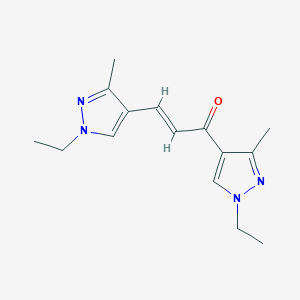
2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its chemical formula, molecular weight, and structure. It may also include the compound’s appearance (solid, liquid, gas, color, etc.) and any distinctive odor .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This often involves multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products formed .Physical And Chemical Properties Analysis
Physical and chemical properties include melting point, boiling point, solubility, density, and reactivity with other substances .Wissenschaftliche Forschungsanwendungen
1. Development of Psychotropic Drugs
Research on phosphorylated carboxylic acids derivatives, including phosphorylacetohydrazides, has shown promising results in the development of drugs with psychotropic activity. These compounds exhibit a range of therapeutic properties, such as neuroprotective effects, improvement of memory and learning, and antidepressant properties. The study highlights the potential of phosphorylated carboxylic acids in drug development, which could be relevant for compounds like "2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid" in exploring their psychotropic effects (Semina et al., 2016).
2. Antioxidant and Therapeutic Roles
Phenolic compounds, such as Chlorogenic Acid (CGA), have been recognized for their diverse biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. Research into these compounds underscores the importance of exploring the therapeutic potential of phenolic and carboxylic acid derivatives in treating metabolic disorders and other health conditions. This context suggests that "2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid" may also have significant antioxidant and therapeutic implications (Naveed et al., 2018).
3. Synthesis and Application of Halogenated Compounds
The synthesis of halogenated biphenyl compounds, such as 2-Fluoro-4-bromobiphenyl, is crucial for the manufacture of various pharmaceuticals. The methodologies developed for these syntheses provide insights into how similar halogenated carboxylic acids could be synthesized and potentially applied in the development of new drugs or materials (Qiu et al., 2009).
4. Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid derivatives have been extensively studied for their anticancer properties. Research has focused on understanding the synthesis, bioactivity, and potential of cinnamoyl compounds as anticancer agents, highlighting the importance of carboxylic acid derivatives in medicinal chemistry and oncology (De et al., 2011).
Wirkmechanismus
Target of Action
It’s worth noting that organoboron compounds, which this compound is a part of, are highly valuable building blocks in organic synthesis .
Mode of Action
Organoboron compounds are known to undergo various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
Organoboron compounds are often used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s important to note that organoboron compounds, including boronic esters, are usually bench stable, easy to purify, and often even commercially available .
Result of Action
Organoboron compounds are known to participate in various chemical transformations, where the valuable boron moiety remains in the product .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-10-6-11(2)17-14(7-10)15(18(21)22)9-16(20-17)12-4-3-5-13(19)8-12/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMODZFUXXBGSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B455338.png)
![N-(3-chlorophenyl)-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B455339.png)

![Ethyl 4-[({1-[2-(3,4-diethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B455344.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B455345.png)
![N-butyl-2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B455346.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455349.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B455352.png)

![N-ethyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B455354.png)
![ethyl 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B455356.png)

![6-bromo-2-(4-chlorophenyl)-N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B455359.png)
